molecular formula C21H41N7O11 B1250579 Deoxydihydrostreptomycin CAS No. 26086-49-7

Deoxydihydrostreptomycin

Cat. No.: B1250579
CAS No.: 26086-49-7
M. Wt: 567.6 g/mol
InChI Key: RUQATQQNXCPTLL-PQMJGINDSA-N
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Description

  • Desoxymycin (or doxycycline) belongs to the tetracycline class of antibiotics.
  • It is used to treat various bacterial and protozoal infections, including pneumonia, acne, chlamydia infections, pseudomembranous colitis, early-stage Lyme disease, cholera, gonorrhea, and syphilis.
  • Desoxymycin can be administered orally or via injection .
  • Preparation Methods

  • Chemical Reactions Analysis

    • Desoxymycin undergoes various reactions:

        Oxidation: It can be oxidized at the C4a position.

        Reduction: Reduction of the keto group at C11 yields the corresponding alcohol.

        Substitution: Substitution reactions occur at various positions.

    • Common reagents include reducing agents (e.g., sodium borohydride), oxidizing agents (e.g., potassium permanganate), and acid/base catalysts.
    • Major products depend on the specific reaction conditions .
  • Scientific Research Applications

  • Mechanism of Action

  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2S,3R,4S,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H41N7O11/c1-5-6(3-29)16(38-18-10(26-2)14(34)11(31)7(4-30)37-18)19(36-5)39-17-9(28-21(24)25)12(32)8(27-20(22)23)13(33)15(17)35/h5-19,26,29-35H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t5-,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16+,17+,18-,19-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RUQATQQNXCPTLL-PQMJGINDSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)CO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@H]1[C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)CO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H41N7O11
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Related CAS

    34520-86-0 (sulfate)
    Record name Deoxydihydrostreptomycin
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026086497
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

    DSSTOX Substance ID

    DTXSID90948962
    Record name N,N'-[4-({3,5-Dideoxy-2-O-[2-deoxy-2-(methylamino)hexopyranosyl]-3-(hydroxymethyl)pentofuranosyl}oxy)-2,5,6-trihydroxycyclohexane-1,3-diyl]diguanidine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90948962
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    567.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    26086-49-7
    Record name Deoxydihydrostreptomycin
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=26086-49-7
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Deoxydihydrostreptomycin
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026086497
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name N,N'-[4-({3,5-Dideoxy-2-O-[2-deoxy-2-(methylamino)hexopyranosyl]-3-(hydroxymethyl)pentofuranosyl}oxy)-2,5,6-trihydroxycyclohexane-1,3-diyl]diguanidine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90948962
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name DEOXYDIHYDROSTREPTOMYCIN
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B6534650A
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Deoxydihydrostreptomycin
    Reactant of Route 2
    Deoxydihydrostreptomycin
    Reactant of Route 3
    Deoxydihydrostreptomycin
    Reactant of Route 4
    Deoxydihydrostreptomycin
    Reactant of Route 5
    Deoxydihydrostreptomycin
    Reactant of Route 6
    Deoxydihydrostreptomycin
    Customer
    Q & A

    Q1: What makes Deoxydihydrostreptomycin effective against certain bacterial strains resistant to Streptomycin?

    A1: this compound, specifically 3''-Deoxydihydrostreptomycin, demonstrates activity against bacterial strains that have developed resistance to Streptomycin through phosphorylation or adenylation at the 3''-hydroxyl group of the Streptomycin molecule. [, ] This resistance mechanism involves enzymes that modify Streptomycin, reducing its binding affinity to the bacterial ribosome. By removing the 3''-hydroxyl group, 3''-Deoxydihydrostreptomycin avoids this specific modification, thus retaining its activity against these resistant strains. [, , ]

    Q2: How does the phosphorylation of Streptomycin and Dihydrostreptomycin differ between Streptomyces strains?

    A2: Streptomyces strains exhibit variations in their phosphorylation of Streptomycin and Dihydrostreptomycin. [] Streptomyces griseus ATCC 10971 contains a labile kinase that phosphorylates the N-methyl-L-glucosamine moiety at the 3''-hydroxyl group of Streptomycin, Dihydrostreptomycin, and 3'-Deoxydihydrostreptomycin. [] Conversely, Streptomycin-producing strains like Streptomyces bikiniensis ATCC 11062 possess a different labile kinase that specifically phosphorylates the dihydrostreptobiosamine moiety of Dihydrostreptomycin 6-phosphate and 3'-Deoxydihydrostreptomycin 6-phosphate. [] This difference in kinase activity and substrate specificity contributes to the diverse phosphorylation patterns observed in different Streptomyces strains.

    Q3: Can you explain the significance of the 3,3a-O-carbonyl protecting group in the synthesis of 3′-Deoxydihydrostreptomycin?

    A3: During the synthesis of 3′-Deoxydihydrostreptomycin, researchers encountered stability issues with the commonly used 3,3a-O-isopropylidene protecting group in later reaction stages. [] To overcome this, the 3,3a-O-carbonyl group was employed instead. This alteration provided the necessary stability throughout the synthesis, including the crucial steps of inverting the 3′-hydroxyl group, 3′-chlorination, and dechlorination using tributyltin hydride. [] This strategic choice of protecting group proved vital in successfully synthesizing the target molecule.

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